(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound with a complex structure It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring The compound also contains a dibutylamino group, a dimethoxybenzylidene moiety, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Dibutylamino Group: The dibutylamino group can be introduced through a nucleophilic substitution reaction using dibutylamine and an appropriate leaving group, such as a halide or tosylate.
Formation of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene moiety can be synthesized through a condensation reaction between 3,4-dimethoxybenzaldehyde and the benzofuran core under basic conditions.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The dibutylamino group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF (tetrahydrofuran) or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a new compound with a different substituent in place of the dibutylamino group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and interactions, particularly those involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity. It may be investigated for its effects on specific molecular targets and pathways.
Industry: Potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one depends on its specific application and target. In biological systems, it may interact with specific enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can be studied using techniques such as molecular docking, enzyme assays, and cell-based assays.
Comparison with Similar Compounds
Similar Compounds
(2Z)-7-[(dimethylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a dimethylamino group instead of a dibutylamino group.
(2Z)-7-[(diethylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a diethylamino group instead of a dibutylamino group.
(2Z)-7-[(dipropylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a dipropylamino group instead of a dibutylamino group.
Uniqueness
The uniqueness of (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H33NO5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-20-21(28)11-10-19-25(29)24(32-26(19)20)16-18-9-12-22(30-3)23(15-18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-16- |
InChI Key |
WHEQHRIFFBTEKK-JLPGSUDCSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
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